5-Aminopentanamide

Descripción general

Descripción

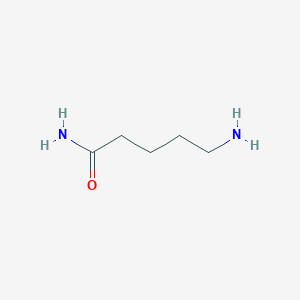

5-Aminopentanamide (CAS: 13023-70-6) is a primary amide with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.095 g/mol . Structurally, it consists of a five-carbon chain terminated by an amide group and an amino group at the C5 position. This compound has been identified as a metabolite in various biological and clinical studies, particularly in stress response pathways and disease-related metabolomic profiles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Aminopentanamide can be synthesized through the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine. The enzyme 5-aminopentanamidase catalyzes the hydrolysis of this compound to 5-aminopentanoate and ammonia .

Industrial Production Methods: In industrial settings, this compound is produced using recombinant strains of Bacillus methanolicus, which utilize methanol as a carbon source. This method is advantageous due to the low cost, high abundance, and high purity of methanol .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis to 5-Aminopentanoate

5-Aminopentanamide undergoes enzymatic hydrolysis catalyzed by 5-aminopentanamidase (EC 3.5.1.30), producing 5-aminopentanoate and ammonia:

This reaction is critical in the lysine degradation IV pathway , particularly in Pseudomonas putida and related bacteria . The enzyme belongs to the hydrolase family, acting on carbon-nitrogen bonds in linear amides .

Acid-Base Reactions

As a conjugate base of 5-ammoniopentanamide, it participates in protonation/deprotonation equilibria:

The pKa of its amino group is approximately 9.8 , enabling reactivity under physiological and laboratory conditions .

Role in Metabolic Pathways

Key pathways involving this compound:

-

Lysine Degradation IV (Bacterial Pathway):

-

Leishmania infantum Growth Modulation:

Condensation Reactions

This compound reacts with carboxylic acids to form amide bonds, enabling peptide-like structures:

These reactions require catalysts (e.g., DCC) and anhydrous conditions.

Research Findings

Table 2: Key Experimental Observations

Aplicaciones Científicas De Investigación

Biochemical Pathways

5-Aminopentanamide plays a crucial role in the lysine degradation IV pathway , which is essential for amino acid metabolism. It is generated by the enzymatic action of specific enzymes such as 5-aminopentanamidase, which catalyzes its hydrolysis into 5-aminopentanoate and ammonia. This pathway is vital for nitrogen metabolism and energy production in various organisms, including Pseudomonas putida .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing various compounds, including:

- Polyamides

- δ-Valerolactam

- 5-Hydroxy-valerate

- Glutarate

- 1,5-Pentanediol

These derivatives have applications in producing plastics and other materials .

Recent studies indicate that this compound exhibits antioxidant properties, scavenging reactive oxygen species (ROS), which could have implications for protecting against oxidative stress . Furthermore, it may possess anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Metabolic Role in Cancer

A study highlighted elevated levels of this compound in osteosarcoma cells, indicating its potential role in cancer metabolism. This observation suggests that monitoring this compound could provide insights into tumor metabolism and progression .

Case Study 2: Gut Microbiome Interaction

Research on rectal neuroendocrine tumors (RNET) demonstrated that levels of this compound were significantly altered in patients compared to healthy controls. This finding points to its potential as a biomarker for diagnosing metabolic dysregulation associated with gut microbiome changes .

Data Tables

| Application | Description | Potential Impact |

|---|---|---|

| Biochemical Pathways | Involved in lysine degradation IV pathway | Essential for amino acid metabolism |

| Chemical Synthesis | Building block for polyamides and other chemicals | Used in producing biodegradable materials |

| Antioxidant Activity | Scavenges reactive oxygen species | Potential protective agent against oxidative stress |

| Anti-inflammatory Effects | May reduce inflammation markers | Therapeutic potential in inflammatory conditions |

Mecanismo De Acción

5-Aminopentanamide exerts its effects through its involvement in the lysine degradation pathway. It is generated from the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine. The enzyme 5-aminopentanamidase catalyzes the hydrolysis of this compound to 5-aminopentanoate and ammonia . This pathway is crucial for the metabolism of lysine and other amino acids .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

The table below compares 5-Aminopentanamide with structurally related amides and amino derivatives:

Key Differences:

- Functional Groups: Unlike simpler amides (e.g., Pentanamide, Butyramide), this compound contains both amide and amino groups, enabling unique interactions in enzymatic pathways .

- Biological Roles: While Butyramide and Pentanamide are primarily involved in microbial or synthetic processes, this compound is directly linked to stress adaptation and disease biomarkers .

- Chain Length: The five-carbon backbone of this compound distinguishes it from shorter-chain analogs like Butyramide (C4), influencing solubility and metabolic turnover rates.

Functional Analogs in Metabolomic Pathways

This compound is often co-analyzed with metabolites sharing roles in energy metabolism or stress signaling:

Stress Response in Marine Organisms

In Litopenaeus vannamei, this compound levels rise significantly under cold stress, correlating with metabolic adjustments to maintain cellular homeostasis. This response is distinct from O-Acetylethanolamine, which also increases but is linked to lipid metabolism .

Clinical Biomarker Potential

- Schizophrenia: Elevated levels in Chinese ethnic minorities suggest dysregulation in amino acid metabolism .

- Oral Lichen Planus : Reduced serum levels may reflect impaired stress-response mechanisms in OLP patients .

Actividad Biológica

5-Aminopentanamide, also known as 5-APNM, is a compound that plays a significant role in biological processes, particularly in amino acid metabolism. Its involvement in various biochemical pathways and potential therapeutic applications has garnered attention in scientific research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 116.16 g/mol. It is structurally related to lysine and is involved in the degradation pathways of this essential amino acid.

Metabolic Pathways

This compound is primarily associated with the lysine degradation IV pathway . It can be produced through:

- Enzymatic reduction of 5-aminopentanoate.

- Enzymatic oxidation of L-lysine.

In the bacterium Pseudomonas putida, L-lysine is catabolized via the δ-aminovalerate pathway, leading to the formation of this compound, which is subsequently hydrolyzed to 5-aminopentanoate and ammonia . This metabolic activity highlights the compound's role in nitrogen metabolism and energy production.

Antioxidant Activity

Recent studies have indicated that this compound exhibits antioxidant properties . For example, it has been shown to scavenge reactive oxygen species (ROS), contributing to its potential as a protective agent against oxidative stress . The antioxidant activity of related compounds has been evaluated using various assays, including:

- ABTS scavenging assay

- Oxygen radical absorbance capacity (ORAC) assay

These assays demonstrate the ability of this compound to inhibit ROS production, which is crucial for mitigating oxidative damage in biological systems .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound may possess anti-inflammatory properties. Compounds with similar structural features have been reported to reduce inflammation markers in vitro, suggesting that 5-APNM could have therapeutic potential in inflammatory conditions .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives:

Summary Table of Biological Activities

Q & A

Q. Basic: What are the established synthetic pathways for 5-Aminopentanamide, and how can researchers optimize reaction yields?

Methodological Answer:

The primary synthesis of this compound involves the condensation of 5-aminopentanoic acid with ammonia or amine derivatives under controlled pH and temperature conditions. Key steps include:

- Reagent selection : Use carbodiimides (e.g., EDC) as coupling agents to minimize racemization .

- Yield optimization : Monitor reaction kinetics via HPLC or LC-MS to identify intermediates and adjust stoichiometry .

- Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) for high-purity isolation. Validate purity through H NMR and mass spectrometry .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

Contradictions often arise from variability in experimental models or analytical methods. To address this:

- Meta-analysis : Conduct a systematic review of existing studies, categorizing data by model systems (e.g., in vitro vs. in vivo) and assay conditions (e.g., IC values under varying pH) .

- Statistical reconciliation : Apply ANOVA or mixed-effects models to account for inter-study variability. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

- Reproducibility checks : Replicate key experiments under standardized conditions (e.g., ISO 17025 guidelines for lab practices) .

Q. Basic: What analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

- Degradation profiling : Use accelerated stability testing (40°C/75% RH for 6 weeks) with LC-MS to identify hydrolysis or oxidation byproducts .

- Thermal analysis : Perform DSC/TGA to assess decomposition thresholds and crystallinity changes .

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) and quantify intact compound via UV-Vis spectrophotometry at λmax 220 nm .

Q. Advanced: How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer:

- QSAR modeling : Train models using datasets of analogous amides to predict logP, solubility, and metabolic stability. Validate with experimental ADME data .

- Docking studies : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina, focusing on hydrogen-bonding networks and steric fit .

- In silico toxicity screening : Apply tools like Derek Nexus to flag potential hepatotoxicity or mutagenicity risks early in the design phase .

Q. Basic: What are the best practices for validating the purity of this compound in preclinical studies?

Methodological Answer:

- Multi-modal characterization : Combine H/C NMR, FTIR, and elemental analysis to confirm structural integrity .

- Impurity quantification : Use HPLC with a C18 column (acetonitrile/water mobile phase) and calibrate against USP reference standards .

- Batch documentation : Record lot-specific data (e.g., residual solvents via GC-MS) to ensure consistency across experiments .

Q. Advanced: How should researchers design dose-response studies to evaluate this compound’s efficacy in complex biological systems?

Methodological Answer:

- Nonlinear regression modeling : Fit dose-response curves using the Hill equation to estimate EC and maximal efficacy .

- Covariate adjustment : Account for variables like cell confluency or animal weight using ANCOVA .

- Positive/negative controls : Include reference compounds (e.g., known enzyme inhibitors) and vehicle-only groups to normalize data .

Q. Basic: What ethical considerations are critical when designing in vivo studies involving this compound?

Methodological Answer:

- IACUC protocols : Submit detailed proposals outlining humane endpoints, sample sizes (justified by power analysis), and analgesia regimens .

- 3Rs compliance : Prioritize in vitro assays (e.g., organoids) before progressing to vertebrate models .

- Data transparency : Disclose all adverse events in publications, even if statistically non-significant .

Q. Advanced: How can researchers leverage multi-omics approaches to elucidate this compound’s mechanism of action?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .

- Proteomic profiling : Use SILAC labeling and LC-MS/MS to quantify protein abundance changes .

- Metabolomic integration : Correlate omics datasets with phenotypic outcomes using pathway enrichment tools (e.g., MetaboAnalyst) .

Q. Basic: What statistical frameworks are appropriate for analyzing this compound’s bioactivity data?

Methodological Answer:

- Parametric tests : Apply t-tests or ANOVA for normally distributed data (verified via Shapiro-Wilk test) .

- Non-parametric alternatives : Use Mann-Whitney U tests for skewed distributions .

- Multiple testing correction : Control false discovery rates with Benjamini-Hochberg adjustments .

Q. Advanced: How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?

Methodological Answer:

- Process analytical technology (PAT) : Implement real-time FTIR monitoring to track reaction progression and ensure consistency .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting yield and purity .

- Stability-indicating methods : Develop forced degradation protocols to establish shelf-life and storage conditions .

Propiedades

IUPAC Name |

5-aminopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIAVLWNTIXJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331406 | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13023-70-6 | |

| Record name | 5-Aminopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.